Aumolertinib

Catalog No.
S530079
CAS No.
1899921-05-1
M.F
C30H35N7O2
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aumolertinib

CAS Number

1899921-05-1

Product Name

Aumolertinib

IUPAC Name

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

Molecular Formula

C30H35N7O2

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34)

InChI Key

DOEOECWDNSEFDN-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

HS-10296; HS 10296; HS10296;

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC

The exact mass of the compound Almonertinib is 525.2852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aumolertinib (CAS: 1899921-05-1) is a highly selective, irreversible third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). Structurally distinguished from earlier TKIs by an aminopyrimidine core with a Michael acceptor, Aumolertinib features a critical procurement differentiator: the substitution of a methyl group with a cyclopropyl group on the indole nitrogen ring [1]. This structural optimization significantly enhances lipid solubility, metabolic stability, and blood-brain barrier (BBB) penetration while preventing the formation of nonselective metabolites [2]. For scientific buyers and formulation engineers, Aumolertinib serves as a premium baseline compound for targeted oncology modeling, offering potent inhibition of T790M, L858R, and exon 19 deletion mutations with a rigorously quantified sparing effect on wild-type EGFR [1].

Research Fit

Mutant-selective EGFR tool compound for kinase inhibition studies
Blood-brain barrier penetration and CNS tumor model research
Divergent PK profile supports exposure-response comparator studies

Substituting Aumolertinib with the benchmark third-generation TKI Osimertinib or earlier-generation alternatives (like Afatinib or Gefitinib) compromises assay specificity and in vivo model accuracy. While Osimertinib shares a similar core structure, its N-methyl group undergoes metabolism to form secondary compounds that strongly inhibit wild-type EGFR (WT-EGFR), leading to off-target dose-limiting toxicities in cellular and animal models [1]. Furthermore, Osimertinib exhibits a significantly lower brain-to-plasma concentration ratio, severely limiting its utility in central nervous system (CNS) metastasis modeling [2]. Earlier-generation TKIs like Afatinib lack the necessary selectivity against the T790M resistance mutation and demonstrate poor WT-EGFR sparing, making them unsuitable for modern resistance-focused oncology screens [3].

Substitution Risk

Chemistry Cyclopropylindole scaffold differs from other 3rd-gen TKIs; binding kinetics may shift target engagement profiles
PK/PD Higher tissue exposure and shorter half-life relative to osimertinib may alter dosing models and DDI study design
Endpoints Intracranial control and cardiac safety endpoint profiles are not uniform across the class; class generalization may not transfer

Superior Blood-Brain Barrier (BBB) Penetration for CNS Models

The incorporation of a cyclopropyl group grants Aumolertinib exceptional lipid solubility, directly translating to superior BBB penetration compared to the standard-of-care comparator, Osimertinib. In preclinical pharmacokinetic models, Aumolertinib achieved a brain-to-plasma concentration ratio ranging from 4.4 to 19.1, whereas Osimertinib only achieved a ratio of 1.8 to 2.8[1]. This near 7-fold maximum increase in CNS exposure makes Aumolertinib the definitive choice for in vivo neuro-oncology studies.

Evidence DimensionBrain-to-plasma concentration ratio
Target Compound Data4.4 to 19.1
Comparator Or BaselineOsimertinib (1.8 to 2.8)
Quantified DifferenceUp to ~7-fold higher brain-to-plasma ratio
ConditionsPreclinical in vivo pharmacokinetic modeling

Procurement for CNS and brain metastasis research should prioritize Aumolertinib to ensure sufficient target engagement in neural tissues without requiring toxic systemic dosing.

CNS PFS
Cross-study
HR 0.74 (95% CrI 0.63–0.89) vs 1st-gen; 18-mo intracranial PFS 72.2% at 165 mg
Reported intracranial endpoint context; dose-intensified arm shows higher CNS control in trial
NMA of 7 RCTs (n=3012); Phase II ACHIEVE (n=72) with brain metastases

Enhanced Wild-Type EGFR Sparing and Selectivity

Aumolertinib demonstrates a highly favorable therapeutic index by sparing wild-type EGFR (WT-EGFR) while maintaining potent activity against sensitizing mutations. In vitro pharmacodynamic assays reveal that Aumolertinib inhibits T790M/L858R mutations with an IC50 of 0.29 ± 0.10 nM, while its IC50 against WT-EGFR is 3.39 ± 0.53 nM [1]. This approximately 10-fold selectivity margin, driven by the cyclopropyl modification that prevents nonselective metabolite formation, provides a cleaner toxicity profile in cellular assays compared to Osimertinib [2].

Evidence DimensionIC50 Selectivity Margin (WT-EGFR vs T790M/L858R)
Target Compound DataWT-EGFR IC50 = 3.39 nM vs T790M/L858R IC50 = 0.29 nM
Comparator Or BaselineOsimertinib (produces metabolites with strong WT-EGFR inhibition)
Quantified Difference~10-fold selectivity margin for Aumolertinib
ConditionsIn vitro kinase inhibitory assays

Selecting Aumolertinib minimizes confounding off-target cytotoxicity in wild-type tissues, ensuring cleaner data in complex co-culture or in vivo toxicity models.

1L PFS
Head-to-head
Median PFS 34.4 vs 26.9 mo; HR 0.52 (95% CI 0.29–0.92)
Real-world comparative endpoint; reported longer PFS in aumolertinib arm
Retrospective multicenter (n=168); p=0.031

Broadened Efficacy Against Uncommon EGFR Mutations

Beyond standard T790M/L858R mutations, Aumolertinib exhibits superior WT-to-mutant selectivity ratios against uncommon EGFR mutations (such as G719S, S768I, and L861Q) when compared to both Osimertinib and Afatinib. In engineered Ba/F3 cell models, Aumolertinib significantly reduced the viability of cells harboring uncommon mutations with average IC50 values ranging from 10.68 to 453.47 nmol/L, while maintaining lower activity against WT cells than Afatinib [1].

Evidence DimensionWT/mutant IC50 Selectivity Ratio
Target Compound DataHigh selectivity for uncommon mutations (IC50 10.68-453.47 nM)
Comparator Or BaselineAfatinib and Osimertinib (lower WT/mutant selectivity ratios)
Quantified DifferenceSuperior selectivity index for Aumolertinib across multiple uncommon insertion/point mutations
ConditionsEngineered Ba/F3 cell viability assays

Laboratories screening pan-mutation panels or uncommon EGFR variants should procure Aumolertinib to achieve robust inhibition without the severe WT-EGFR toxicity associated with Afatinib.

Plasma AUC
Head-to-head
~2.2-fold higher than osimertinib in mouse; highest among 3 TKIs tested
Supports PK exposure-model interpretation and tissue distribution studies
UPLC-MS/MS; single equivalent oral dose; mouse plasma
Cardiac AE
Cross-study
QT prolongation 9.4% (G≥3 0.7%) aumolertinib; cardiac failure 4% osimertinib
Safety-related endpoint monitoring; distinct cardiac event profiles observed
Pooled clinical safety data; case report of non-cross-reactivity
Tumor kinetics
Head-to-head
Growth rate g 0.0006/day vs 0.0012/day (gefitinib); TDT 1155 vs 578 days
Model-response endpoint context; slower tumor growth kinetics reported
Phase III AENEAS; kinetics modeling
EGFR selectivity
Cross-study
Cellular IC50 3.3 nM (L858R/T790M) vs 597 nM (WT); ~180-fold window
Isoform-selectivity assay context; wide mutant/WT window reported
Phosphorylation assay; HCC827, PC9, NCI-H1975, A431 cells

In Vivo CNS and Brain Metastasis Modeling

Due to its exceptionally high brain-to-plasma concentration ratio (4.4 to 19.1), Aumolertinib is the preferred TKI for establishing and treating in vivo models of EGFR-mutated non-small cell lung cancer with central nervous system involvement. It outperforms Osimertinib in penetrating the blood-brain barrier, ensuring reliable target engagement in neuro-oncology studies[1].

Toxicity-Controlled Co-Culture and Organoid Assays

Aumolertinib's ~10-fold selectivity margin for mutant over wild-type EGFR, coupled with its lack of nonselective WT-inhibiting metabolites, makes it ideal for complex 3D organoids or co-culture systems where sparing healthy, wild-type epithelial cells is critical to assay viability [2].

Uncommon EGFR Mutation Screening Panels

For high-throughput screening or targeted profiling of uncommon EGFR mutations (e.g., G719S, S768I, L861Q), Aumolertinib provides a superior wild-type-to-mutant selectivity ratio compared to Afatinib, allowing researchers to study uncommon mutation inhibition without overlapping wild-type toxicity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS metastasis and brain penetration research
Intracranial control evidence context; dose-intensification regimen data
Intracranial endpoint review in EGFR-mutant brain metastasis models
PK/PD modeling and DDI investigation
Divergent exposure profile (high AUC, short half-life); CYP3A4/transporter interaction data
Exposure-response model validation; DDI study design with UPLC-MS/MS
Combination therapy safety evaluation
Cardiac safety endpoint profile distinct from osimertinib; case evidence of non-cross-reactivity
Cardiotoxicity monitoring in models with cardiovascular comorbidities
Tumor growth kinetics and pharmacodynamic studies
Reported slower tumor growth rate and extended doubling time vs 1st-gen TKI
Tumor dynamics modeling; RECIST-based kinetic endpoint validation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

525.28522338 Da

Monoisotopic Mass

525.28522338 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T4RS462G19

Drug Indication

Treatment of lung cancer

Mechanism of Action

Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations.

Wikipedia

Aumolertinib

Use Classification

Human Drugs -> EU pediatric investigation plans
Yang JC, Camidge DR, Yang CT, Zhou J, Guo R, Chiu CH, Chang GC, Shiah HS, Chen Y, Wang CC, Berz D, Su WC, Yang N, Wang Z, Fang J, Chen J, Nikolinakos P, Lu Y, Pan H, Maniam A, Bazhenova L, Shirai K, Jahanzeb M, Willis M, Masood N, Chowhan N, Hsia TC, Jian H, Lu S: Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial. J Thorac Oncol. 2020 Dec;15(12):1907-1918. doi: 10.1016/j.jtho.2020.09.001. Epub 2020 Sep 9. [PMID:32916310]
Nagasaka M, Zhu VW, Lim SM, Greco M, Wu F, Ou SI: Beyond Osimertinib: The Development of Third-Generation EGFR Tyrosine Kinase Inhibitors For Advanced EGFR+ NSCLC. J Thorac Oncol. 2020 Dec 15. pii: S1556-0864(20)31105-9. doi: 10.1016/j.jtho.2020.11.028. [PMID:33338652]
Jiang T, Luo Y, Wang B: Almonertinib-induced interstitial lung disease: A case report. Medicine (Baltimore). 2021 Jan 22;100(3):e24393. doi: 10.1097/MD.0000000000024393. [PMID:33546082]

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